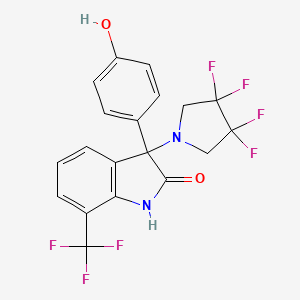

3-(4-Hydroxyphenyl)-3-(3,3,4,4-tetrafluoropyrrolidin-1-YL)-7-(trifluoromethyl)indolin-2-one

Description

This compound is a fluorinated indolin-2-one derivative characterized by a hydroxyphenyl group at position 3, a 3,3,4,4-tetrafluoropyrrolidinyl substituent, and a trifluoromethyl group at position 7 of the indole core. The tetrafluoropyrrolidine moiety enhances metabolic stability and lipophilicity, which may improve pharmacokinetic properties compared to non-fluorinated analogs .

Properties

Molecular Formula |

C19H13F7N2O2 |

|---|---|

Molecular Weight |

434.3 g/mol |

IUPAC Name |

3-(4-hydroxyphenyl)-3-(3,3,4,4-tetrafluoropyrrolidin-1-yl)-7-(trifluoromethyl)-1H-indol-2-one |

InChI |

InChI=1S/C19H13F7N2O2/c20-16(21)8-28(9-17(16,22)23)18(10-4-6-11(29)7-5-10)12-2-1-3-13(19(24,25)26)14(12)27-15(18)30/h1-7,29H,8-9H2,(H,27,30) |

InChI Key |

PSTKCYQKNLKUBN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CN1C2(C3=C(C(=CC=C3)C(F)(F)F)NC2=O)C4=CC=C(C=C4)O)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods

Starting Materials and Key Intermediates

- 7-Trifluoroisatin is commonly used as the electrophilic scaffold.

- The aryl organolithium reagent derived from 4-hydroxyphenyl precursors is generated in situ.

- Fluorinated amines, particularly 3,3,4,4-tetrafluoropyrrolidine , serve as nucleophiles to introduce the tetrafluoropyrrolidinyl moiety.

Synthetic Route Outline

Step 1: Formation of Tertiary Alcohol Intermediate

- The aryl organolithium reagent (from 4-hydroxyphenyl derivative) is added to 7-trifluoroisatin.

- This nucleophilic addition forms a tertiary alcohol intermediate on the indolin-2-one scaffold.

Step 2: Conversion to Tertiary Chloride

- The tertiary alcohol is converted into a tertiary chloride intermediate.

- This step is crucial to activate the site for nucleophilic substitution by amines.

Step 3: Nucleophilic Substitution with Fluorinated Amine

- The tertiary chloride reacts with 3,3,4,4-tetrafluoropyrrolidine under nucleophilic substitution conditions.

- This introduces the tetrafluoropyrrolidin-1-yl group at the 3-position.

Step 4: Deprotection and Purification

- If protecting groups (e.g., TBS) were used on the phenol, these are removed.

- The final compound is purified, typically by crystallization or chromatography, to achieve high purity (≥95%).

Reaction Conditions and Optimization

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred to enhance nucleophilicity.

- Temperature: Reactions involving nucleophilic substitution are generally conducted at mild to moderate temperatures (room temperature to 60°C).

- Time: Reaction times vary from 0.5 to 3 hours depending on step and scale.

- Catalysts/Additives: Use of triflic acid or other strong acids can facilitate Friedel-Crafts type aromatic substitutions when introducing aryl groups.

- Purification: Final product isolation often involves crystallization from lower alcohols like methanol or ethyl acetate extraction.

Representative Synthetic Scheme (Summary)

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Nucleophilic addition | 4-Hydroxyphenyl organolithium + 7-trifluoroisatin | Tertiary alcohol intermediate |

| 2 | Chlorination | Chlorinating agent (e.g., thionyl chloride or similar) | Tertiary chloride intermediate |

| 3 | Nucleophilic substitution | 3,3,4,4-Tetrafluoropyrrolidine, polar aprotic solvent | 3-(3,3,4,4-tetrafluoropyrrolidin-1-yl)-7-(trifluoromethyl)indolin-2-one derivative |

| 4 | Deprotection and purification | Acidic or fluoride ion source if TBS protected; crystallization | Final pure compound |

Research Data and Yields

- Purity of the final compound is reported at approximately 95%.

- Yields for each step are typically optimized to maximize overall efficiency, though exact numerical yields vary by source and scale.

- The presence of fluorinated groups enhances compound stability but requires careful control of reaction conditions to avoid side reactions.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | 7-Trifluoroisatin |

| Key reagents | 4-Hydroxyphenyl organolithium, tetrafluoropyrrolidine |

| Solvents | DMF, acetonitrile, ethyl acetate, methanol |

| Temperature range | 20–60°C |

| Reaction time | 0.5–3 hours |

| Purity of final product | ≥95% |

| Key reaction types | Nucleophilic addition, chlorination, nucleophilic substitution, deprotection |

| Typical yield (per step) | Variable, optimized for high yield |

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)-3-(3,3,4,4-tetrafluoropyrrolidin-1-YL)-7-(trifluoromethyl)indolin-2-one can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxy groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

The compound 3-(4-hydroxyphenyl)-3-(3,3,4,4-tetrafluoropyrrolidin-1-yl)-7-(trifluoromethyl)indolin-2-one, also known as 3-(3,3,4,4-tetrafluoropyrrolidin-1-yl)-7-(trifluoromethyl)indolin-2-one, has the molecular formula C19H13F7N2O2 and a molecular weight of 434.32 . It is available with a purity of 95.00% .

While the search results do not provide specific applications of 3-(4-hydroxyphenyl)-3-(3,3,4,4-tetrafluoropyrrolidin-1-yl)-7-(trifluoromethyl)indolin-2-one, they do discuss related compounds and their applications, which can provide some insight.

3-(4-hydroxyphenyl)indoline-2-ones as anticancer agents

- 3-(4-hydroxyphenyl)indoline-2-ones have multiple reports as an anticancer pharmacophore . The presence of at least one phenol is consistently observed as necessary for anticancer activity .

- Altering the electronics of the phenol can provide clues as to the optimal pKa for anticancer activity, and phenols with major changes in pKa may have altered metabolism in vivo .

- Evaluation of derivatives with modifications to the phenol ring showed that changes centered around the phenol were mostly unproductive, with the exception of the catechol ErSO-OH, which maintained potency .

- 4,4-difluorosubstituted piperidines maintained potent anticancer activity, in stark contrast with compound 16 that lacks 4,4-difluorination .

- Compound 17, a mixture of diastereomers and their corresponding enantiomers (4 total compounds), demonstrates that compounds with branching from the 3-position of the 4,4-difluoropiperidine can maintain potency .

Other Hydroxyphenyl Compounds

- 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one is a curcuminoid antioxidant found in turmeric (Curcuma longa) and torch ginger (Etlingera elatior) .

- 3-(4-Hydroxyphenyl)propionic Acid is a chemical compound with applications in various scientific research fields .

- 3-(4-Hydroxyphenyl)pyruvate is a 2-oxo monocarboxylic acid anion with roles as a human metabolite and a Saccharomyces cerevisiae metabolite .

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)-3-(3,3,4,4-tetrafluoropyrrolidin-1-YL)-7-(trifluoromethyl)indolin-2-one involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzyme activity.

Receptors: Binding to receptors to modulate their function.

Pathways: Affecting signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules:

Key Comparisons :

Core Structure Diversity :

- The indolin-2-one core (target compound) is distinct from pyrrolo[2,3-d]pyrimidine () and pyrido[1,2-a]pyrimidin-4-one (), which are fused heterocyclic systems. These cores influence binding pocket compatibility in biological targets .

- The imidazo[4,5-b]pyridin-2-one () shares a bicyclic nitrogen-containing system but lacks the indole ring, altering electronic properties .

Fluorination Patterns :

- The target compound’s 3,3,4,4-tetrafluoropyrrolidinyl group provides a unique electron-withdrawing profile compared to difluoromethoxy () or trifluoromethylphenyl () groups. This may enhance binding to hydrophobic enzyme pockets .

Substituent Effects on Solubility :

- Piperazine () and pyrrolidinyl (target compound) substituents improve water solubility compared to purely aromatic systems like chromen-4-one () .

Biological Activity Implications: The trifluoromethyl group in the target compound and ’s molecule is associated with enhanced membrane permeability and resistance to oxidative metabolism .

Biological Activity

The compound 3-(4-Hydroxyphenyl)-3-(3,3,4,4-tetrafluoropyrrolidin-1-YL)-7-(trifluoromethyl)indolin-2-one (hereafter referred to as "the compound") is a novel indolinone derivative with potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its anticancer properties, molecular mechanisms, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure characterized by the following functional groups:

- Indolinone core : Known for its diverse biological activities.

- 4-Hydroxyphenyl moiety : Implicated in various pharmacological effects.

- Tetrafluoropyrrolidine : Enhances lipophilicity and may influence receptor interactions.

- Trifluoromethyl group : Often associated with increased metabolic stability and bioactivity.

Structural Formula

Anticancer Activity

Research indicates that the compound exhibits significant anticancer activity against various cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 2.63 | Induces apoptosis via ERα hyperactivation |

| PC-3 (prostate) | 3.09 | Disruption of cell cycle progression |

| HCT-116 (colon) | 5.00 | Inhibition of proliferation through apoptosis induction |

The compound's anticancer activity appears to be mediated through the activation of the anticipatory unfolded protein response (a-UPR), leading to apoptosis in cancer cells expressing estrogen receptor alpha (ERα) .

Case Studies

- MCF-7 Cell Line Study : In vitro studies demonstrated that the compound significantly inhibited the growth of MCF-7 cells with an IC50 value of 2.63 μM. Mechanistic studies revealed that it induces apoptosis through ERα-dependent pathways, distinct from traditional ERα modulators .

- PC-3 Cell Line Study : The compound was tested against PC-3 cells, where it exhibited an IC50 of 3.09 μM. The study indicated that it disrupts cell cycle progression and promotes apoptosis .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is crucial for enhancing the anticancer activity of the compound. Comparative studies with non-fluorinated analogs showed a marked increase in potency attributed to improved metabolic stability and receptor binding affinity due to the fluorine substituents .

Molecular Docking Studies

In silico analysis using molecular docking techniques has provided insights into the binding interactions of the compound with target proteins involved in cancer progression. The docking studies suggest favorable interactions with ERα and other oncogenic pathways, supporting its potential as a targeted therapy for ERα-positive breast cancer .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 3-(4-Hydroxyphenyl)-3-(3,3,4,4-tetrafluoropyrrolidin-1-YL)-7-(trifluoromethyl)indolin-2-one?

- Methodological Answer : The compound’s indolin-2-one core can be synthesized via condensation reactions, as demonstrated for structurally related imino-indolinones (e.g., 3-(4-hydroxyphenylimino)indolin-2-one using isatin and 4-aminophenol under reflux conditions . For fluorinated substituents, trifluoroacetyl intermediates and nitropropenes are key reagents for introducing CF₃ groups and tetrafluoropyrrolidine moieties. Multi-step protocols involving (i) indole ring formation, (ii) fluorinated pyrrolidine coupling via nucleophilic substitution, and (iii) hydroxylation at the 4-phenyl position are recommended. Purification should employ column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization .

Q. How should researchers characterize the structural and purity parameters of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry, with emphasis on distinguishing pyrrolidine fluorine coupling patterns (e.g., ¹⁹F NMR if accessible) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., ESI+ mode for protonated ions).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What initial biological screening approaches are appropriate for this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., acetylcholinesterase or kinases) due to the compound’s fluorinated and heterocyclic motifs, which are associated with irreversible enzyme binding . Use in vitro cytotoxicity screens (e.g., MTT assay on cancer cell lines like HeLa or MCF-7) at concentrations ranging from 1 nM to 100 μM. Include positive controls (e.g., doxorubicin) and triplicate replicates to ensure statistical validity .

Advanced Research Questions

Q. How do fluorinated substituents (e.g., tetrafluoropyrrolidine and trifluoromethyl) influence the compound’s biochemical interactions and stability?

- Methodological Answer :

- Mechanistic Studies : Conduct kinetic assays to evaluate fluorine’s role in enzyme inhibition (e.g., time-dependent inactivation of proteases). Compare IC₅₀ values with non-fluorinated analogs.

- Stability Analysis : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic degradation. Fluorinated groups typically enhance metabolic stability but may increase lipophilicity, requiring logP/logD measurements (shake-flask method) .

Q. What computational methods can predict the compound’s reactivity and binding modes?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential surfaces and identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) Simulations : Dock the compound into target protein pockets (e.g., COX-2 or EGFR) using AutoDock Vina. Run 100-ns simulations to analyze binding free energies (MM-PBSA) and fluorine-mediated hydrophobic interactions .

Q. How can contradictory data in biological activity (e.g., varying IC₅₀ across assays) be resolved?

- Methodological Answer :

- Assay Optimization : Standardize protocols (e.g., ATP concentration in kinase assays) and validate using reference compounds.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets. Explore confounding variables like solvent effects (DMSO vs. aqueous buffers) .

Q. What methodologies are recommended for assessing environmental fate and ecotoxicological impact?

- Methodological Answer :

- Environmental Persistence : Use OECD 307 guidelines to study soil biodegradation. Monitor half-life via LC-MS/MS.

- Aquatic Toxicity : Perform Daphnia magna acute toxicity tests (48-h LC₅₀) and algal growth inhibition assays (OECD 201). Fluorinated compounds often exhibit bioaccumulation potential, necessitating BCF (bioconcentration factor) calculations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility or logP)?

- Methodological Answer :

- Interlaboratory Comparison : Replicate measurements using standardized buffers (e.g., PBS pH 7.4) and control temperatures (25°C).

- Advanced Analytics : Use nephelometry for solubility and compare with predicted values (e.g., Abraham solvation model). Discrepancies may arise from polymorphic forms; confirm via X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.